Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-6-bromo-1,3-benzothiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSUAMFRUMAKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reaction
One of the primary methods for synthesizing this compound involves a cyclization reaction using methyl 4-aminobenzoate and potassium thiocyanate as starting materials. The general procedure is as follows:
Reagents :
- Methyl 4-aminobenzoate
- Potassium thiocyanate
- Bromine
- Acetic acid
-
- Dissolve methyl 4-aminobenzoate (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.
- Stir the mixture at room temperature for approximately 45 minutes.
- Cool the reaction mixture to 10 °C and add bromine (2 equivalents) dissolved in acetic acid dropwise.
- Stir at room temperature overnight.
- Neutralize the reaction mixture with a 25% ammonia solution to achieve a pH of approximately 8.
- Isolate the product through filtration and wash with water.
Yield : The yield of this compound can vary, but typical yields range from 65% to 85% depending on reaction conditions and purification methods used.
Alternative Synthesis via Hydroxy Substitution
Another method involves synthesizing hydroxy-substituted derivatives first, which can then be converted into this compound through further modifications:
Reagents :
- Methyl p-aminobenzoate
- Potassium thiocyanate
- Bromine
- Hydroxy groups for substitution
-
- Similar to the cyclization method, but includes steps for protecting groups during hydroxy substitution.
- After forming the hydroxy-substituted intermediates, selective derivatization can be performed to obtain the desired product.
Yield : This method has shown promising results with yields exceeding 80% for certain derivatives, indicating its efficiency for producing various substituted benzo[d]thiazoles.
Comparison of Methods
The following table summarizes the key differences between the two primary synthesis methods:
| Method | Key Steps | Typical Yield | Advantages |
|---|---|---|---|
| Cyclization Reaction | Direct formation from aminobenzoate | 65%-85% | Simplicity and direct approach |
| Hydroxy Substitution | Intermediate formation followed by derivatization | >80% | Versatility in obtaining derivatives |
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The carboxylate group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Formation of 2-amino-6-substituted benzo[d]thiazole-4-carboxylates.
Oxidation Reactions: Formation of 2-nitro-6-bromobenzo[d]thiazole-4-carboxylate.
Reduction Reactions: Formation of 2-amino-6-bromobenzo[d]thiazole-4-methanol.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Benzothiazole derivatives, including methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate, have been investigated for their potential anticancer properties. Research indicates that modifications in the thiazole ring can enhance the efficacy against various cancer cell lines. For instance, compounds with specific substitutions have shown improved activity against breast cancer cells compared to standard treatments like 5-fluorouracil .
1.2 Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives exhibit significant inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The structure-activity relationship (SAR) suggests that electron-withdrawing groups enhance antibacterial potency.
1.3 Anticonvulsant Effects
Research has highlighted the anticonvulsant potential of thiazole-based compounds. For example, derivatives similar to this compound were tested in various seizure models, showing significant protective effects at lower doses than conventional anticonvulsants . This indicates a potential for developing new treatments for epilepsy.
Synthesis and Structural Modifications
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole precursors. A common method includes the cyclization of appropriate aromatic amines with thioketones or isothiocyanates under acidic conditions . The introduction of bromine at specific positions is crucial for enhancing biological activity.
2.2 Structure-Activity Relationship (SAR)
The SAR studies reveal that the position and nature of substituents on the benzothiazole ring significantly influence biological activity. For instance, the presence of halogens (like bromine) and functional groups (such as carboxylates) can enhance lipophilicity and receptor binding affinity, thereby improving efficacy against target diseases .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it may inhibit topoisomerase enzymes, resulting in DNA double-strand breaks and cell death . Additionally, the amino and bromine groups allow for interactions with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate with four structurally analogous compounds:
Key Observations :
- Bromine vs. Chlorine : Bromine substitution (as in the target compound) increases molecular weight and polarizability compared to chlorine analogs (e.g., CAS 1427425-98-6) .
- Positional Effects : Moving the ester group from position 4 to 6 (e.g., CAS 1190320-44-5) alters steric and electronic properties, impacting solubility and reactivity .
Biological Activity
Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole core , where a benzene ring is fused with a thiazole ring containing sulfur and nitrogen. The compound's structure includes:
- Amino group (NH2) at the 2nd position,
- Bromine atom (Br) at the 6th position,
- Methyl ester group (COOCH3) at the 4th position.
This unique combination of functional groups enhances its reactivity and biological activity compared to similar compounds.
The biological activities of this compound are attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents.
- Cell Signaling Modulation : It influences key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, affecting cell proliferation and apoptosis. This modulation suggests potential applications in cancer therapy .
Biological Activities
This compound exhibits several notable biological activities:
- Antitumor Activity : Research indicates that thiazole derivatives, including this compound, possess significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent anticancer properties .
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial and antifungal effects, making it a candidate for developing new antibiotics .
- Neuroprotective Effects : There is emerging evidence suggesting that thiazole derivatives can provide neuroprotection, which could be beneficial in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other thiazole derivatives is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 2-bromobenzo[d]thiazole-4-carboxylate | Lacks amino group | Limited interactions with biological targets |
| 2-Aminothiazole-4-carboxylate | Contains amino group | Exhibits antimicrobial activity |
| This compound | Unique combination of bromine and amino groups | Significant anticancer and antimicrobial activities |
This table illustrates how the presence of both an amino group and a bromine atom enhances the reactivity and potential biological activity of this compound compared to its analogs .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : A study evaluated the cytotoxic effects on various cancer cell lines, demonstrating that this compound significantly inhibited cell growth, with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Testing : In vitro tests showed that this compound exhibited potent activity against bacterial strains, suggesting its potential as a new antibiotic agent .
- Neuroprotective Studies : Preliminary research indicated that this compound could protect neuronal cells from oxidative stress, highlighting its potential in treating neurodegenerative diseases .
Q & A
Basic: What are the standard synthetic routes for Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves multi-step synthesis starting from halogenated benzo[d]thiazole precursors. For example, bromination at the 6-position can be achieved using NBS (N-bromosuccinimide) under radical initiation. The methyl carboxylate group is typically introduced via esterification of the corresponding carboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄). Reaction optimization may include:
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during bromination .
- Temperature control : Refluxing in ethanol with glacial acetic acid (as in analogous thiazole syntheses) improves cyclization efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product from byproducts like dehalogenated analogs .
Basic: How can spectroscopic techniques (e.g., NMR, HRMS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The bromine substituent induces deshielding in adjacent protons, with characteristic splitting patterns. For example, the aromatic proton at the 5-position may appear as a doublet (δ ~7.2–7.5 ppm) due to coupling with the bromine atom. The methyl ester group typically resonates at δ ~3.8–4.0 ppm .
- HRMS : The molecular ion peak ([M+H]⁺) should match the exact mass (C₉H₈BrN₂O₂S: ~307.94 g/mol). Isotopic peaks for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) confirm its presence .
- IR Spectroscopy : Stretching vibrations for the ester carbonyl (C=O, ~1700 cm⁻¹) and amino group (N-H, ~3300–3500 cm⁻¹) validate functional groups .
Advanced: What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Compare calculated reaction pathways (e.g., electrophilic substitution at the 6-position) with experimental outcomes. Discrepancies may arise from solvent effects or transition-state stabilization not modeled in silico .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe mechanistic steps, such as bromination vs. oxidation pathways .
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides definitive structural data to validate computational geometries .
Advanced: What are the common impurities or byproducts formed during synthesis, and how can they be identified and mitigated?
Methodological Answer:
- Byproducts :
- Debrominated analogs : Due to incomplete bromination or reductive elimination.
- Ester hydrolysis products : From residual moisture during synthesis (e.g., free carboxylic acid forms).
- Identification :
- Mitigation :
Advanced: How does the bromine substituent influence the electronic properties and reactivity of the benzo[d]thiazole core?
Methodological Answer:
- Electron-Withdrawing Effect : Bromine reduces electron density at the 6-position, directing electrophilic attacks to the 4- or 2-positions. This is confirmed by Hammett σₚ values (σₚ for Br ≈ +0.23) .
- Impact on Reactivity :
Advanced: What methodologies are recommended for studying this compound’s biological activity in enzyme inhibition assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
